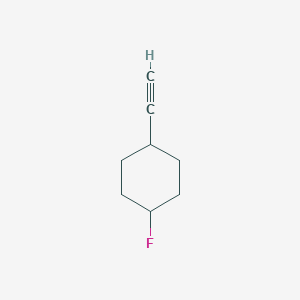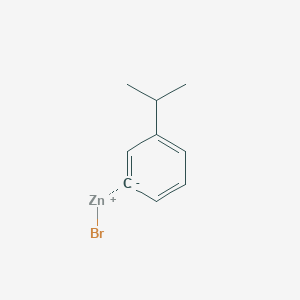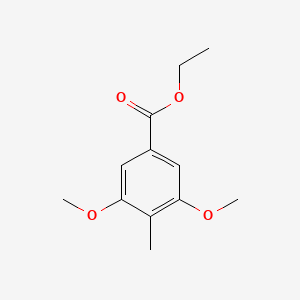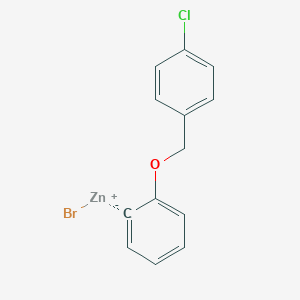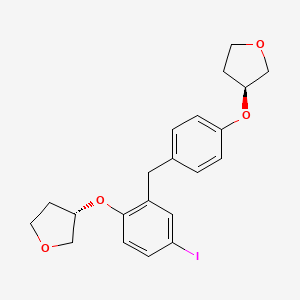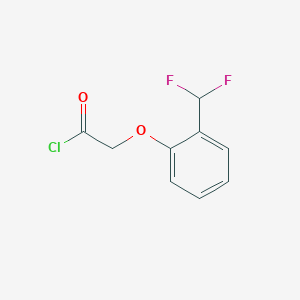![molecular formula C16H27NO3 B14888994 (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl group, a pentan-3-yloxy group, and a carboxylic acid group. The presence of these groups imparts distinct chemical properties and reactivity patterns to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes, leveraging the efficiency of [2 + 2] cycloaddition reactions to access sp3-rich chemical space . These methods are designed to be modular and adaptable, allowing for the production of various derivatives with minimal modifications to the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially converting carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. Its unique structure and reactivity make it an important intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound can be used to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its bicyclic structure is particularly useful in probing the active sites of enzymes and understanding their specificity and catalytic activity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making them potential candidates for drug development. The presence of the tert-butyl group can enhance the stability and bioavailability of these derivatives, improving their therapeutic potential.
Industry
Industrially, (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid can be used in the production of polymers, coatings, and other materials. Its unique chemical properties allow for the creation of materials with specific characteristics, such as increased durability or resistance to degradation.
Mécanisme D'action
The mechanism of action of (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of functional groups and stereochemistry.
Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic framework but have different ring sizes and substituents.
Uniqueness
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group, in particular, imparts distinct reactivity patterns and stability, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H27NO3 |
|---|---|
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
(1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C16H27NO3/c1-6-11(7-2)20-13-9-10(15(18)19)8-12-14(13)17(12)16(3,4)5/h9,11-14H,6-8H2,1-5H3,(H,18,19)/t12-,13-,14-,17?/m1/s1 |
Clé InChI |
OJNZTOFATHCQJM-OMNQEHGGSA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2C(C)(C)C)C(=O)O |
SMILES canonique |
CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
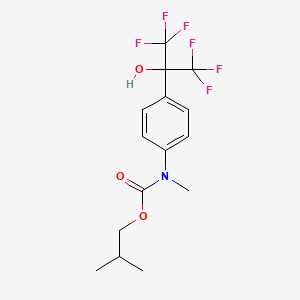
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
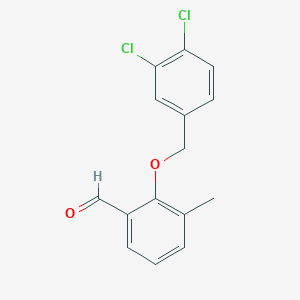
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)
